molecular formula C38H29N4Na3O11S3 B12373553 trisodium;7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate

trisodium;7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate

Cat. No.: B12373553
M. Wt: 882.8 g/mol
InChI Key: NWOFPTMLQCEISY-UHFFFAOYSA-K
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Description

Trisodium;7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate is a complex organic compound with the molecular formula C20H11N2Na3O10S3. It is known for its vibrant color properties and is commonly used as a dye in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate typically involves diazotization and coupling reactions. The process begins with the diazotization of 1-hydroxy-4-sulfonatonaphthalene-2-amine, followed by coupling with 4-aminophenylcyclohexane .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

Trisodium;7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds and amines, depending on the specific reaction conditions .

Scientific Research Applications

Trisodium;7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets and pathways involved include interactions with various substrates in staining and dyeing processes .

Properties

Molecular Formula

C38H29N4Na3O11S3

Molecular Weight

882.8 g/mol

IUPAC Name

trisodium;7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C38H32N4O11S3.3Na/c43-32-17-8-23-20-28(54(45,46)47)21-34(56(51,52)53)35(23)36(32)42-40-27-15-11-25(12-16-27)38(18-4-1-5-19-38)24-9-13-26(14-10-24)39-41-31-22-33(55(48,49)50)29-6-2-3-7-30(29)37(31)44;;;/h2-3,6-17,20-22,43-44H,1,4-5,18-19H2,(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3

InChI Key

NWOFPTMLQCEISY-UHFFFAOYSA-K

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])O)C5=CC=C(C=C5)N=NC6=C(C=CC7=CC(=CC(=C76)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

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